2-(2-Aminoethylsulfonylsulfanyl)ethanamine
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Overview
Description
2-(2-Aminoethylsulfonylsulfanyl)ethanamine is an organic sulfur compound with the molecular formula C4H12N2O2S2.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Aminoethylsulfonylsulfanyl)ethanamine can be synthesized through a multi-step processThe reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethylsulfonylsulfanyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can replace the amino or sulfonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted amines or sulfonyl compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its role in modulating biological pathways and enzyme activities.
Medicine: Explored for its potential as a therapeutic agent in treating diseases such as cancer and infections.
Industry: Utilized in the production of specialty chemicals, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethylsulfonylsulfanyl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminoethanesulfonothioic acid S-(2-aminoethyl) ester
- 2-Aminoethyl 2’-aminoethanethiolsulfonate
Uniqueness
2-(2-Aminoethylsulfonylsulfanyl)ethanamine is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for synthesizing diverse biologically active molecules .
Properties
IUPAC Name |
2-(2-aminoethylsulfonylsulfanyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O2S2/c5-1-3-9-10(7,8)4-2-6/h1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKKVBDZUVPNNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSS(=O)(=O)CCN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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